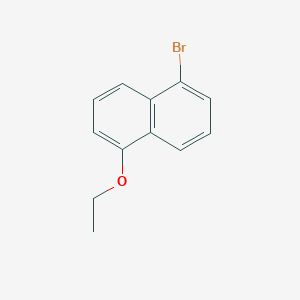

1-Bromo-5-ethoxynaphthalene

Description

The Strategic Importance of Substituted Naphthalene (B1677914) Scaffolds in Organic Synthesis and Materials Science

Substituted naphthalene scaffolds are fundamental structural motifs in a vast array of functional molecules. Their rigid, planar, and electron-rich aromatic system serves as a versatile platform for constructing complex molecular architectures.

In organic synthesis , substituted naphthalenes are crucial intermediates for producing pharmaceuticals, agrochemicals, and dyes. lookchem.com For instance, multi-substituted naphthols are embedded in critical pharmaceutical agents like the beta-blocker propranolol (B1214883) and the antihypertensive drug naftopidil. researchgate.net The development of efficient methods to create these substituted naphthalenes is a significant area of research, with techniques like transition-metal-catalyzed C-H activation being explored to build these aromatic skeletons. researchgate.net

In materials science , the focus is on harnessing the unique optoelectronic properties of the naphthalene core. Naphthalene-diimide (NDI) derivatives, when substituted at their core, exhibit tunable optical and redox properties that are highly desirable for organic optoelectronics and supramolecular assemblies. thieme-connect.comresearchgate.net These materials are promising candidates for functional devices. Furthermore, incorporating electron-rich naphthalene moieties into strained molecular structures, such as cyclophanes, can tune their structural and electronic properties for applications in polymer chemistry and planar chiral materials. acs.org The inherent fluorescence of some naphthalene derivatives also makes them suitable for sensing applications. rsc.org

Positional Isomerism and Specificity: The Case of 1-Bromo-5-ethoxynaphthalene

Positional isomerism occurs when compounds share the same molecular formula and functional groups, but the position of these groups on the parent carbon skeleton differs. creative-chemistry.org.ukaakash.ac.indoubtnut.com This structural difference, while seemingly minor, can lead to significant variations in the physical and chemical properties of the isomers.

In the case of bromoethoxynaphthalene, the positions of the bromo and ethoxy groups on the naphthalene ring define the specific isomer. This compound, with the molecular formula C12H11BrO, is one of several possible positional isomers. lookchem.com The numbering of the naphthalene ring dictates that the bromo group is at position 1 and the ethoxy group is at position 5. Other isomers, such as 1-bromo-4-ethoxynaphthalene (B1612772) and 2-bromo-6-ethoxynaphthalene, have the same constituent atoms but arranged differently around the aromatic core. a2bchem.comalfa-chemical.com

Physicochemical Properties of this compound Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 69859-52-5 |

| Molecular Formula | C12H11BrO |

| Molecular Weight | 251.12 g/mol |

| Predicted Boiling Point | 337.8 ± 15.0 °C |

| Predicted Density | 1.393 ± 0.06 g/cm³ |

| Data sourced from compiled chemical databases. lookchem.com |

Comparison of Bromoethoxynaphthalene Positional Isomers This interactive table compares this compound with some of its positional isomers, highlighting the differences that arise from the varied placement of the bromo and ethoxy groups.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Applications/Research Context |

| This compound | 69859-52-5 | C12H11BrO | 251.12 | Reagent in organic synthesis for pharmaceuticals, agrochemicals, dyes. lookchem.com |

| 1-Bromo-2-ethoxynaphthalene (B1337326) | - | C12H11BrO | 251.12 | Intermediate in the synthesis of 2-ethoxy naphthoic acid. google.com |

| 1-Bromo-4-ethoxynaphthalene | 20900-22-5 | C12H11BrO | 251.12 | Research chemical, organic building block. a2bchem.combldpharm.com |

| 2-Bromo-6-ethoxynaphthalene | 66217-19-4 | C12H11BrO | 251.12 | Building block for synthesizing other compounds like 2-bromo-6-ethoxy-2-naphthol and heterocyclic compounds. alfa-chemical.comcymitquimica.com |

| This table illustrates how different substitution patterns lead to distinct research applications for each isomer. |

Contemporary Research Trajectories and Broader Impact of Bromoethoxynaphthalenes

The broader family of bromoethoxynaphthalenes and related substituted naphthalenes continues to be an active area of chemical research. Current investigations build upon the foundational importance of the naphthalene scaffold, pushing into more sophisticated applications.

One major trajectory is the development of advanced functional materials. Core-substituted naphthalene-diimides (cNDIs) are being extensively studied for their self-assembly properties and potential use in organic electronics. thieme-connect.comresearchgate.net The precise substitution pattern on the naphthalene core is critical for controlling the intermolecular interactions and thus the final properties of the material.

Another significant research avenue is in medicinal chemistry. Substituted aminoethoxynaphthalenes have been designed and synthesized as potent ligands for serotonin (B10506) receptors, specifically the 5-HT1A receptor, which is implicated in conditions like depression and anxiety. ucl.ac.uk In this context, the naphthalene unit acts as a scaffold, and modifications, including the position of alkoxy groups, profoundly affect the biological activity.

Furthermore, bromo-substituted naphthalenes serve as versatile building blocks for more complex molecules. For example, 2-Bromo-6-ethoxynaphthalene is used as a starting material for various heterocyclic compounds, which are a cornerstone of many pharmaceutical and materials science applications. alfa-chemical.com The ability to use the bromo-substituent for cross-coupling reactions makes these compounds highly valuable synthons in the construction of elaborate molecular frameworks.

Structure

3D Structure

Properties

CAS No. |

69859-52-5 |

|---|---|

Molecular Formula |

C12H11BrO |

Molecular Weight |

251.12 g/mol |

IUPAC Name |

1-bromo-5-ethoxynaphthalene |

InChI |

InChI=1S/C12H11BrO/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8H,2H2,1H3 |

InChI Key |

PXBOXQDUTZSAOC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1C=CC=C2Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 1 Bromo 5 Ethoxynaphthalene

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.gr 1-Bromo-5-ethoxynaphthalene, as an aryl bromide, is a suitable substrate for a variety of these transformations.

Grignard Reagent Formation and Subsequent Carbonylation for Carboxylic Acids

Aryl bromides can react with magnesium metal in an ether solvent to form Grignard reagents (organomagnesium halides). wisc.educhemguide.co.uk These reagents are potent nucleophiles due to the highly polarized carbon-magnesium bond. wisc.eduwvu.edu The formation of a Grignard reagent from this compound would result in 1-(5-ethoxynaphthyl)magnesium bromide.

This Grignard reagent can then undergo carbonylation by reacting with carbon dioxide, followed by an acidic workup, to produce the corresponding carboxylic acid, 5-ethoxynaphthalene-1-carboxylic acid. wisc.edu

General Steps for Grignard Reagent Formation and Carbonylation:

Formation of Grignard Reagent: Reaction of the aryl bromide with magnesium turnings in anhydrous diethyl ether. wisc.educhemguide.co.uk

Carbonylation: The resulting Grignard reagent reacts with solid carbon dioxide (dry ice). wisc.edu

Acidic Workup: Addition of an acid to protonate the carboxylate salt and yield the carboxylic acid. wisc.edu

Other Metal-Mediated Functionalizations (e.g., Negishi, Buchwald-Hartwig)

Negishi Coupling:

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organohalide. beilstein-journals.org This reaction is particularly useful for forming C(sp³)-C(sp²) bonds. nih.gov While nickel catalysts can be an economical alternative to palladium, they sometimes result in lower conversions. nih.gov The reaction generally shows good tolerance for various functional groups. orgsyn.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the success of this reaction. libretexts.orgresearchgate.net The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org This reaction can be applied to a wide range of amines and aryl bromides. libretexts.orgnih.gov

Electrophilic and Nucleophilic Substitution on the Naphthalene (B1677914) Ring

The reactivity of the naphthalene ring in this compound is influenced by the directing effects of the bromo and ethoxy substituents.

Regiochemical Control in Secondary Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (SEAr) reactions, the existing substituents on the aromatic ring dictate the position of the incoming electrophile. saskoer.catotal-synthesis.com

Electron-Donating Groups (EDGs): The ethoxy group (-OEt) is an electron-donating group due to resonance. EDGs are activating, meaning they increase the rate of electrophilic substitution, and are ortho, para-directing. saskoer.calkouniv.ac.in

Electron-Withdrawing Groups (EWGs): The bromo group (-Br) is an electron-withdrawing group via induction but can donate electron density through resonance. Halogens are deactivating yet ortho, para-directing. saskoer.calkouniv.ac.in

In this compound, the powerful activating and ortho, para-directing effect of the ethoxy group at C5 will likely dominate. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho (C6) and para (C8) to the ethoxy group. The bromo group at C1 will also direct ortho (C2) and para (C4), but its deactivating nature makes these positions less favorable compared to those activated by the ethoxy group.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OEt | C5 | Strongly Activating (Resonance) | ortho (C6), para (C8) |

| -Br | C1 | Deactivating (Induction), Weakly Donating (Resonance) | ortho (C2), para (C4) |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) typically occurs when an aryl halide is substituted by a nucleophile. dalalinstitute.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromo group). masterorganicchemistry.comlibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

In this compound, the ethoxy group is electron-donating, which disfavors the SNAr mechanism by destabilizing the anionic intermediate. Therefore, direct nucleophilic displacement of the bromine atom via a standard SNAr pathway is expected to be difficult under typical conditions. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, can sometimes occur but usually require very strong bases. dalalinstitute.com

Transformations Involving the Ether Linkage

The ether linkage in this compound is a key site for chemical modification, susceptible to cleavage under strong acidic conditions.

Cleavage Reactions of Alkyl Aryl Ethers

The cleavage of aryl alkyl ethers, such as this compound, is a fundamental reaction in organic synthesis, typically achieved by treatment with strong acids like hydrogen bromide (HBr), hydrogen iodide (HI), or Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comlibretexts.org The mechanism of this cleavage depends on the nature of the alkyl group and the reaction conditions.

For this compound, the ether cleavage involves the protonation of the ether oxygen by a strong acid, forming a good leaving group (ethanol). masterorganicchemistry.com Subsequently, the bromide ion (Br⁻) acts as a nucleophile. Due to the high stability of the aromatic ring, the C(aryl)-O bond is significantly stronger than the C(alkyl)-O bond. Consequently, the nucleophilic attack occurs on the less hindered ethyl group via an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org This results in the formation of 1-bromo-5-naphthol and ethyl bromide.

The reaction proceeds as follows:

Protonation of the ether oxygen: C₁₀H₆(Br)OCH₂CH₃ + HBr → [C₁₀H₆(Br)O⁺(H)CH₂CH₃]Br⁻

Nucleophilic attack by bromide: Br⁻ + [C₁₀H₆(Br)O⁺(H)CH₂CH₃] → C₁₀H₆(Br)OH + CH₃CH₂Br

Studies on the cleavage of various aryl methyl ethers with BBr₃ have elucidated a detailed mechanistic pathway involving charged intermediates. core.ac.uknih.govnih.gov It is proposed that one equivalent of BBr₃ can cleave up to three equivalents of the ether, forming a triphenoxyborane intermediate before hydrolysis. nih.govnih.gov A similar mechanism can be expected for this compound.

Table 1: Reagents and Conditions for Aryl Alkyl Ether Cleavage

| Reagent | Conditions | Products from this compound | Mechanism |

| HBr | Reflux | 1-Bromo-5-naphthol, Ethyl bromide | Sₙ2 |

| HI | Reflux | 1-Bromo-5-naphthol, Ethyl iodide | Sₙ2 |

| BBr₃ | Inert solvent (e.g., CH₂Cl₂) | 1-Bromo-5-naphthol, Ethyl bromide | Lewis acid-mediated Sₙ2 |

Oxidation Reactions of the Ethoxy Side Chain

While the naphthalene ring is susceptible to oxidation, the ethoxy side chain can also undergo oxidation under specific conditions. The oxidation of alkyl side chains on aromatic rings is a well-established transformation. researchgate.netuomustansiriyah.edu.iq For alkyl-substituted naphthalenes, enzymatic oxidation often occurs preferentially on the alkyl side chain over the aromatic ring. researchgate.net

In the case of this compound, the benzylic-like methylene (B1212753) group (-OCH₂CH₃) is a potential site for oxidation. Chemical oxidation, for instance with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or other strong oxidizing agents, could potentially lead to the formation of an ester or, upon further reaction and cleavage, a carboxylic acid. However, the presence of the electron-rich naphthalene ring makes it also a target for oxidation, which can lead to the formation of quinone-type structures. uomustansiriyah.edu.iq The regioselectivity of the oxidation would be influenced by the reaction conditions and the nature of the oxidant.

Studies on the metabolism of alkyl-substituted naphthalenes by certain bacteria have shown that oxidation can occur on the alkyl chain to form alcohol metabolites. researchgate.net For instance, 2-ethylnaphthalene (B165323) is oxidized at the benzylic position. researchgate.net By analogy, the oxidation of this compound could potentially yield 1-(1-bromo-5-naphthoxy)ethanol, which could be further oxidized.

Table 2: Potential Oxidation Products of the Ethoxy Side Chain

| Oxidizing Agent | Potential Product(s) | Remarks |

| Ceric Ammonium Nitrate (CAN) | 1-Bromo-5-naphthoic acid (after cleavage), Naphthoquinone derivatives | Ring oxidation is a competing reaction. |

| Cytochrome P450 enzymes | 1-(1-Bromo-5-naphthoxy)ethanol | Based on analogy with other alkylnaphthalenes. |

Photochemical and Thermal Reactions of Bromonaphthalene Derivatives

Bromonaphthalene derivatives exhibit a rich photochemistry and can undergo significant transformations upon heating.

Photochemical Reactions:

The photochemical reactions of bromonaphthalenes are often characterized by the homolytic cleavage of the carbon-bromine bond upon irradiation with UV light. um.es This process generates an aryl radical and a bromine radical. The resulting naphthyl radical can then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or other hydrogen donors, leading to debromination.

For this compound, photochemical dehalogenation would be an expected reaction, yielding 1-ethoxynaphthalene (B1581650). researchgate.net The reaction can be promoted by photosensitizers or in the presence of a good hydrogen atom donor. The general mechanism for photochemical dehalogenation is as follows:

Homolytic cleavage: C₁₀H₆(Br)OCH₂CH₃ + hν → •C₁₀H₆OCH₂CH₃ + Br•

Hydrogen abstraction: •C₁₀H₆OCH₂CH₃ + H-donor → C₁₀H₇OCH₂CH₃ + •donor

Thermal Reactions:

Thermal rearrangements of aromatic hydrocarbons, including naphthalenes, are known to occur at high temperatures. wikipedia.org These reactions can involve isomerization or automerization (atomic scrambling). For substituted naphthalenes, thermal conditions can induce migration of substituents.

In the case of this compound, high temperatures could potentially lead to rearrangement of the bromo and ethoxy substituents. However, a more likely thermal reaction is the cleavage of the ether linkage, especially if acidic catalysts are present. derpharmachemica.com Studies on 1-(α-branched alkoxy)naphthalenes have shown that both acid-catalyzed and thermal rearrangements can occur. derpharmachemica.com The thermal rearrangement of allyl-type ethers, known as the Claisen rearrangement, is a well-known pericyclic reaction, but it is not directly applicable to a simple ethoxy group.

Another possibility under thermal conditions is the elimination of ethylene (B1197577) from the ethoxy group, which would lead to the formation of 1-bromo-5-naphthol. This type of thermal ether cleavage is less common for simple alkyl ethers but can occur under pyrolytic conditions.

Table 3: Summary of Potential Photochemical and Thermal Reactions

| Reaction Type | Conditions | Major Product(s) |

| Photochemical | UV irradiation, H-donor solvent | 1-Ethoxynaphthalene |

| Thermal | High temperature | Decomposition, potential rearrangement |

| Thermal (acid-catalyzed) | High temperature, acid catalyst | 1-Bromo-5-naphthol, Ethylene |

Advanced Spectroscopic Characterization for Structural Elucidation of 1 Bromo 5 Ethoxynaphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual nuclei.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the structure of 1-bromo-5-ethoxynaphthalene and its derivatives. The chemical shifts (δ) in ppm provide information about the electronic environment of each nucleus.

For 1-bromo-2-ethoxynaphthalene (B1337326), a related isomer, the ¹H NMR spectrum shows a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethoxy group, indicative of their coupling. scirp.orgscispace.com The aromatic protons appear as a series of multiplets in the downfield region. scirp.orgscispace.com The ¹³C NMR spectrum of 1-bromo-2-ethoxynaphthalene displays distinct signals for the ethoxy carbons and the ten naphthalene (B1677914) carbons, with their chemical shifts influenced by the bromine and ethoxy substituents. scirp.orgscispace.com

While specific data for this compound is less commonly published, the principles of spectral interpretation remain the same. The positions of the bromine and ethoxy groups on the naphthalene ring will significantly influence the chemical shifts and coupling patterns of the aromatic protons. docbrown.infodocbrown.info The electron-donating ethoxy group and the electron-withdrawing bromine atom will cause characteristic upfield and downfield shifts, respectively, for the nearby protons and carbons. docbrown.infodocbrown.info

Table 1: Representative ¹H and ¹³C NMR Data for Alkoxy-naphthalene Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 1-Bromo-2-ethoxynaphthalene | CDCl₃ | 1.38-1.41 (t, 3H), 4.13-4.14 (q, 2H), 7.15-7.83 (m, 6H) scispace.com | 22.8, 64.6, 105.9, 113.7, 124.4, 126.2, 127.8, 128.2, 129.1, 129.9, 133.2, 153.8 scispace.com |

| 1-Bromo-2-methoxynaphthalene | CDCl₃ | 4.04 (s, 3H), 7.28-8.23 (m, 6H) scispace.com | 57.1, 105.9, 113.7, 124.4, 126.2, 127.8, 128.2, 129.1, 129.9, 133.2, 153.8 scispace.com |

| 2-Ethoxynaphthalene | CDCl₃ | 1.46 (t, 3H), 4.13 (d, 2H), 7.14-7.75 (m, 7H) scispace.com | 14.8, 64.1, 106.5, 118.9, 123.4, 126.2, 126.7, 128.2, 129.1, 129.2, 133.6, 156.8 scispace.com |

Note: Data presented is for illustrative purposes based on available information for related compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Elucidating Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are powerful tools for assembling the molecular puzzle by revealing correlations between different nuclei. e-bookshelf.de

By combining these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved, solidifying its structural determination. e-bookshelf.de

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. pubcompare.aibritannica.com For this compound (C₁₂H₁₁BrO), HRMS can measure the mass of the molecular ion with high accuracy, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance, resulting in two peaks of similar intensity separated by two mass units. docbrown.info

The fragmentation pattern observed in the mass spectrum provides valuable structural information. docbrown.info Common fragmentation pathways for compounds like this compound may include:

Analysis of these fragmentation patterns helps to confirm the presence of the ethoxy and bromo substituents and their connection to the naphthalene core.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M(⁷⁹Br)]⁺ | 249.9993 |

| [M(⁸¹Br)]⁺ | 251.9973 |

Note: These are theoretical values. Experimental values are typically reported to four or more decimal places.

Vibrational Spectroscopy (Infrared/Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. docbrown.infonih.gov

For this compound, the IR spectrum is expected to show characteristic absorption bands:

Raman spectroscopy, which relies on inelastic scattering of light, can also be used to identify these functional groups and is particularly useful for observing non-polar bonds and symmetric vibrations. raman-spectra.comthermofisher.com The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Conjugation and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of conjugated systems like this compound. vernier.com The naphthalene ring system is inherently fluorescent. guidechem.com

The UV-Vis absorption spectrum is characterized by absorption bands corresponding to π-π* electronic transitions within the naphthalene chromophore. The positions and intensities of these bands are influenced by the substituents. The ethoxy group, being an auxochrome, can cause a red shift (bathochromic shift) and an increase in the intensity of the absorption bands.

Fluorescence spectroscopy measures the light emitted from the molecule after it has been excited to a higher electronic state. guidechem.com The fluorescence spectrum, emission wavelength, and quantum yield are sensitive to the molecular structure and the solvent environment. The presence of the heavy bromine atom can lead to quenching of the fluorescence through intersystem crossing, a process that populates the triplet state. nih.gov Studying the fluorescence properties of this compound and its derivatives can provide valuable information about their electronic excited states and deactivation pathways.

X-ray Diffraction for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. ugr.es If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. This technique would unambiguously confirm the substitution pattern on the naphthalene ring and reveal the conformation of the ethoxy group in the solid state. nih.gov Furthermore, it would provide detailed information about the intermolecular interactions, such as π-stacking and halogen bonding, that govern the crystal packing.

Theoretical and Computational Chemistry Studies on 1 Bromo 5 Ethoxynaphthalene

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding a molecule's behavior lies in the accurate calculation of its electronic structure and preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for calculating ground state properties. For 1-Bromo-5-ethoxynaphthalene, a DFT calculation, often employing a functional like B3LYP with a basis set such as 6-311+G**, would be used to optimize the molecular geometry. This process finds the lowest energy conformation of the molecule, providing key data on its structural parameters.

The primary outputs of such a calculation are the optimized geometric parameters and energetic properties. These results are fundamental for understanding the molecule's stability and intrinsic physical characteristics.

Table 1: Representative Ground State Properties of this compound Calculated by DFT Note: The following data are illustrative examples of typical outputs from a DFT calculation and are not derived from a published experimental study.

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | -2850.1234 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| C1-Br Bond Length | 1.91 | Ångström (Å) |

| C5-O Bond Length | 1.37 | Ångström (Å) |

| O-C(ethyl) Bond Length | 1.44 | Ångström (Å) |

| C1-C2-C3 Bond Angle | 120.5 | Degrees (°) |

| C4-C5-O Bond Angle | 118.9 | Degrees (°) |

Ab initio methods are a class of quantum chemistry calculations that derive results "from first principles," without the use of experimental data or empirical parameterization. These methods, while more computationally demanding than DFT, can offer higher accuracy. Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

For a molecule like this compound, a high-level ab initio method such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) could be used to obtain a highly accurate single-point energy for the geometry previously optimized by DFT. This "gold standard" calculation serves to benchmark the accuracy of less computationally expensive methods and provides a very reliable value for the molecule's electronic energy. Such high-level analysis is crucial for constructing precise potential energy surfaces and for applications where subtle energy differences are important.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

To study a potential reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods are used to locate the transition state (TS). The TS represents the highest energy point along the reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. Optimization algorithms can find the geometry of this transient species.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining reaction kinetics.

Table 2: Illustrative Reaction Energetics for a Hypothetical Substitution Reaction Note: This table presents a hypothetical example of data obtained from a computational study of a reaction mechanism.

| Parameter | Value | Unit |

|---|---|---|

| Energy of Reactants | -3100.5 | Hartrees |

| Energy of Transition State | -3100.46 | Hartrees |

| Energy of Products | -3100.55 | Hartrees |

| Activation Energy (Ea) | 25.1 | kcal/mol |

| Reaction Energy (ΔE) | -31.4 | kcal/mol |

Reactions are typically carried out in a solvent, which can significantly influence their dynamics and energetics. Computational models can account for these effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can effectively model the bulk electrostatic effects of the solvent on the solute's energy and geometry.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is much more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which might be critical to the reaction mechanism. For a reaction involving this compound, comparing the calculated activation energy in the gas phase versus in a solvent like ethanol (B145695) using a PCM would reveal the extent to which the solvent stabilizes or destabilizes the transition state.

Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-visible) spectra.

For instance, by calculating the harmonic frequencies, one can predict the positions of vibrational bands in the IR and Raman spectra. These calculated frequencies are often systematically higher than experimental values and are typically corrected using empirical scale factors to improve agreement. Similarly, Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to absorptions in a UV-visible spectrum.

Table 3: Representative Predicted Vibrational Frequencies for this compound Note: This table shows a selection of hypothetical calculated vibrational modes and is not based on published experimental data.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| Naphthalene (B1677914) Ring C-H Stretch | 3150 | 3024 |

| Ethyl C-H Stretch | 3010 | 2890 |

| Aromatic C=C Stretch | 1625 | 1560 |

| C-O Stretch | 1280 | 1229 |

| C-Br Stretch | 650 | 624 |

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters, offering valuable support in the assignment of experimental spectra and in the structural verification of compounds like this compound.

The prediction of ¹³C and ¹H NMR chemical shifts for substituted naphthalenes can be approached using various computational strategies. One common method involves the use of statistical Substituent Chemical Shift (SCS) values derived from a large database of known naphthalene derivatives. For α-substituted naphthalenes, such as this compound, these statistical models can achieve a high degree of correlation between observed and predicted line positions. tandfonline.com

More rigorous approaches involve quantum mechanical calculations. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a widely used and reliable technique for calculating isotropic shielding values, which are then converted to chemical shifts. uncw.edu The choice of the functional and basis set is crucial for the accuracy of these predictions. nih.gov For instance, hybrid functionals like B3LYP, in conjunction with a suitable basis set such as 6-311+G(2d,p), have been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. nih.gov

For this compound, a computational study would typically involve the following steps:

Optimization of the molecular geometry to find the lowest energy conformation.

Calculation of the magnetic shielding tensors for each nucleus using the GIAO method at a selected level of theory.

Conversion of the calculated isotropic shielding constants to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts would be influenced by the electronic effects of the bromo and ethoxy substituents on the naphthalene ring. The electron-withdrawing nature of the bromine atom and the electron-donating character of the ethoxy group would induce characteristic upfield and downfield shifts in the neighboring carbon and proton nuclei.

Prediction of spin-spin coupling constants, while computationally more demanding, can also be performed. These calculations provide through-bond connectivity information, further aiding in the complete assignment of the NMR spectra.

| Method | Description | Typical Application |

|---|---|---|

| Statistical Substituent Chemical Shift (SSCS) | Employs empirical parameters derived from experimental data of related compounds to predict chemical shifts. tandfonline.com | Rapid estimation of ¹³C chemical shifts for substituted naphthalenes. |

| Density Functional Theory (DFT) with GIAO | A quantum mechanical method that calculates nuclear magnetic shielding tensors from first principles. uncw.edu | Accurate prediction of both ¹H and ¹³C chemical shifts and spin-spin coupling constants. |

Vibrational Frequency and Electronic Absorption Spectra Simulations

Computational simulations are also instrumental in interpreting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules.

Vibrational Spectra: The vibrational frequencies of this compound can be computed using DFT methods. researchgate.net Following a geometry optimization, a frequency calculation yields the harmonic vibrational modes. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other approximations in the theoretical models. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical factor. scispace.com

For this compound, the simulated vibrational spectrum would exhibit characteristic bands corresponding to:

C-H stretching and bending modes of the naphthalene ring.

C-C stretching modes of the aromatic system.

The C-Br stretching frequency.

Vibrational modes associated with the ethoxy group, including C-O stretching and C-H stretching and bending of the ethyl chain.

These simulations can aid in the assignment of complex experimental spectra and provide insights into the vibrational dynamics of the molecule. nih.gov

Electronic Absorption Spectra: The electronic absorption spectrum of this compound, which is typically measured using UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the vertical excitation energies from the ground electronic state to various excited states. ekb.eg

The simulation of the UV-Vis spectrum for this compound would involve:

Optimization of the ground-state geometry.

Calculation of the electronic excitation energies and oscillator strengths for the lowest-lying singlet excited states using TD-DFT.

The calculated transitions can be plotted as a "stick" spectrum, which can be broadened using a Gaussian or Lorentzian function to resemble the experimental spectrum.

The positions and intensities of the absorption bands are sensitive to the nature and position of the substituents on the naphthalene core. The bromo and ethoxy groups are expected to cause a shift in the absorption maxima compared to unsubstituted naphthalene, a phenomenon that can be quantitatively predicted by TD-DFT calculations. rsc.org

| Spectroscopic Technique | Computational Method | Predicted Properties |

|---|---|---|

| Infrared (IR) and Raman Spectroscopy | DFT Frequency Calculations | Vibrational frequencies and intensities, aiding in the assignment of experimental spectra. researchgate.net |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic excitation energies (absorption wavelengths) and oscillator strengths (intensities). researchgate.net |

Quantitative Structure-Reactivity/Activity Relationships (QSAR/QSAR) Modeling

A QSAR study on a series of substituted naphthalenes, including this compound, would involve the calculation of a set of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular connectivity indices). nih.gov

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges). nih.gov

Physicochemical descriptors: Such as the partition coefficient (log P), which describes the hydrophobicity of the molecule. nih.gov

Once these descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression to establish a relationship between the descriptors and a specific activity or property of interest. nih.gov For example, a QSAR model could be developed to predict the environmental fate, toxicity, or a specific biological interaction of brominated naphthalenes. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment.

For this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotational freedom of the ethoxy group. By simulating the molecule over a period of time, one can observe the different conformations adopted by the ethoxy chain and their relative stabilities. This is crucial for understanding how the molecule's shape influences its properties and interactions. The study of peri-interactions in naphthalene derivatives can provide insights into the conformational behavior of the ethoxy group in the 5-position relative to the hydrogen at the 4-position. rsc.org

MD simulations are also powerful for studying intermolecular interactions. For instance, a simulation of this compound in a solvent, such as water or an organic solvent, would reveal details about the solvation structure and the nature of the solute-solvent interactions. nih.gov This can be particularly important for understanding its solubility and partitioning behavior. Furthermore, MD simulations can be used to model the interaction of this compound with other molecules, such as biological macromolecules or materials surfaces, providing a dynamic picture of the binding process. researchgate.netnih.gov

Advanced Research Applications and Future Directions of 1 Bromo 5 Ethoxynaphthalene

Utility as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The bromine atom in 1-Bromo-5-ethoxynaphthalene serves as a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is the foundation of its utility as a versatile building block in the synthesis of more elaborate molecular architectures. The ethoxy group, in turn, modulates the electronic properties of the naphthalene (B1677914) ring system, influencing the reactivity and properties of the resulting molecules.

A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize the 1-position of the naphthalene core. These reactions are pivotal in modern organic synthesis due to their high efficiency and functional group tolerance. The table below summarizes some of the key cross-coupling reactions applicable to this compound.

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

| Suzuki Coupling | Organoboron Reagent | C-C | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Stille Coupling | Organotin Reagent | C-C | Pd(PPh₃)₄, Cu(I) salt |

| Sonogashira Coupling | Terminal Alkyne | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI, Amine Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP) |

Naphthalene-fused heterocyclic systems are prevalent motifs in pharmacologically active compounds and advanced materials. This compound is an ideal starting material for the construction of such systems. For instance, intramolecular cyclization strategies following an initial cross-coupling reaction can lead to a diverse range of heterocyclic structures.

One potential synthetic route could involve a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group, such as a hydroxyl or an amino group. Subsequent intramolecular cyclization, often promoted by a catalyst, would then yield the desired naphthalene-fused heterocycle, such as a benzofuran (B130515) or an indole (B1671886) derivative. The ethoxy substituent can play a crucial role in directing the cyclization and influencing the electronic properties of the final product.

The development of novel organic functional materials for applications in electronics and photonics is a rapidly growing field of research. Substituted naphthalenes are attractive building blocks for these materials due to their rigid, planar structure and tunable electronic properties. This compound can serve as a key precursor for the synthesis of advanced organic functional materials, particularly those with applications in opto-electronics.

The combination of the naphthalene core with various functional groups, introduced via cross-coupling reactions at the 1-position, allows for the fine-tuning of the material's properties. For example, coupling with electron-accepting moieties can lead to the formation of donor-acceptor systems with interesting charge-transfer characteristics, which are desirable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The electron-donating nature of the ethoxy group can further enhance these properties. acs.orgacs.org

Contributions to Catalysis Research

The unique structural and electronic features of this compound and its derivatives make them valuable in the field of catalysis, particularly in the development of new ligands for asymmetric catalysis and in studies aimed at enhancing reaction rates and selectivity.

Chiral ligands are essential for enantioselective catalysis, a key technology for the synthesis of single-enantiomer pharmaceuticals and other fine chemicals. The naphthalene scaffold has been successfully employed in the design of privileged chiral ligands, such as BINAP. This compound can be envisioned as a starting material for the synthesis of novel chiral ligands.

For instance, the bromine atom can be replaced with a phosphine (B1218219) group through a reaction with a phosphinating agent. If a chiral auxiliary is incorporated into the molecule, for example, by derivatizing the ethoxy group or by introducing a chiral substituent at another position on the naphthalene ring, a new chiral phosphine ligand could be generated. Such ligands could then be coordinated to a transition metal, like rhodium or palladium, to create a chiral catalyst for asymmetric transformations. nih.govscilit.comchimia.ch

The substituents on an aromatic ring can have a profound impact on the rate and selectivity of a chemical reaction. The ethoxy group in this compound, being an electron-donating group, can influence the reactivity of the naphthalene ring in various transformations.

Fundamental Studies in Aromatic Chemistry and Reaction Mechanism Elucidation

Substituted naphthalenes like this compound are excellent model compounds for fundamental studies in aromatic chemistry and for the elucidation of reaction mechanisms. The well-defined substitution pattern allows for the systematic investigation of substituent effects on reactivity and selectivity.

Investigations into Aromaticity and Antiaromaticity in Naphthalene Systems

There are no specific studies found that utilize this compound as a key compound to investigate the principles of aromaticity and antiaromaticity within naphthalene systems. Such research typically involves the synthesis of novel naphthalene derivatives designed to probe the effects of electron-donating and electron-withdrawing groups on the electronic structure and stability of the aromatic rings. While the bromo and ethoxy substituents on this compound could theoretically influence the aromatic character of the naphthalene core, no published research has specifically explored this.

Exploration of Regioselectivity and Stereoselectivity in Naphthalene Chemistry

The regioselectivity of reactions involving the naphthalene core is a fundamental aspect of its chemistry. The positions of the bromo and ethoxy groups in this compound would be expected to direct further substitutions. The bromine atom at the C1 position could be a site for metal-halogen exchange or cross-coupling reactions, while the electron-donating ethoxy group at the C5 position would influence electrophilic aromatic substitution. However, specific studies detailing the exploration of regioselective or stereoselective reactions using this compound as a model substrate are not available in the current body of scientific literature.

Mechanistic Biological Investigations (Limited to in vitro studies focusing on fundamental biological mechanisms)

Enzyme Binding and Inhibition Mechanisms in Biochemical Pathways

No peer-reviewed articles or database entries describe the investigation of this compound as an enzyme inhibitor. Research in this area would typically involve screening the compound against a panel of enzymes, followed by kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive). Without such studies, any potential for this compound to interact with enzyme active sites remains purely speculative.

Modulators of Cellular Processes in Model Systems (e.g., antiplasmodial in vitro activity)

While the naphthalene scaffold is present in some biologically active molecules, there is no published research on the in vitro activity of this compound as a modulator of cellular processes. Specifically, no studies have reported on its antiplasmodial activity against Plasmodium falciparum or other pathogens. The evaluation of a compound's bioactivity requires rigorous testing in cellular models, and such data for this compound is currently absent from the scientific record.

Structure-Activity Relationship (SAR) Elucidation for Chemical Probes

Structure-activity relationship (SAR) studies are crucial for the development of new therapeutic agents and chemical probes. These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. As there is no established biological activity for this compound, no SAR studies have been conducted. It has not been identified as a hit or lead compound in any screening campaigns that would warrant such an investigation.

Innovations in Green Chemistry Synthesis of Naphthalene Derivatives

The principles of green chemistry aim to develop more environmentally benign synthetic methods. This can include the use of greener solvents, catalysts, and more atom-economical reactions. While there is a broad interest in applying green chemistry principles to the synthesis of naphthalene derivatives in general, no studies have been published that specifically focus on or utilize innovative green methodologies for the synthesis of this compound itself.

Q & A

Q. What are the recommended synthetic routes for 1-bromo-5-ethoxynaphthalene, and how can reaction conditions be optimized?

Synthesis typically involves bromination of ethoxynaphthalene derivatives or coupling reactions. A common approach is:

- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride (CCl₄) under reflux .

- Ethoxy Group Introduction : Ethoxylation via nucleophilic aromatic substitution (SNAr) using sodium ethoxide (NaOEt) in ethanol, requiring careful temperature control (60–80°C) to avoid dehalogenation .

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1.2–1.5 equivalents of Br₂) and reaction time (4–12 hours) to balance yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting near the ethoxy and bromo groups). Coupling constants in ¹H NMR distinguish ortho/meta/para positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.03 for C₁₂H₁₁BrO⁺) and isotopic patterns for bromine .

- FT-IR : Detect functional groups (C-Br stretch at ~560 cm⁻¹, C-O-C ether stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity data for brominated naphthalenes?

Contradictions often arise from varying experimental models or exposure conditions. Recommended steps:

- Model Selection : Compare in vitro (e.g., human hepatocyte assays) and in vivo (rodent inhalation studies) data to assess metabolic activation pathways .

- Dose-Response Analysis : Replicate studies using standardized doses (e.g., 0.1–100 mg/kg) and exposure durations (acute vs. chronic) .

- Risk of Bias Mitigation : Apply tools like Table C-6/C-7 () to evaluate study design rigor (e.g., randomization, blinding) .

Q. What computational methods predict the environmental fate of this compound?

Use quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations:

- LogP Calculation : Estimate octanol-water partition coefficients (logP ~3.2) to predict bioaccumulation potential .

- Degradation Pathways : Simulate hydrolysis (e.g., cleavage of ethoxy group under acidic conditions) or photolysis using Gaussian software with DFT/B3LYP functionals .

- Environmental Monitoring : Pair computational predictions with HPLC-UV or GC-ECD analysis of soil/water samples to validate persistence .

Q. How can structure-activity relationship (SAR) studies guide the design of novel naphthalene derivatives?

Focus on substituent effects:

- Electron-Withdrawing Groups : Bromine at position 5 enhances electrophilic reactivity for Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) .

- Ethoxy Group Impact : The ethoxy moiety at position 1 increases solubility in polar solvents (e.g., DMSO) and modulates binding affinity in receptor-ligand studies .

- Case Study : Replace bromine with iodine to compare halogen bonding in crystal engineering applications .

Methodological and Data Gaps

Q. What are unresolved data needs for this compound in hazard assessment?

Per ATSDR guidelines ( ), priority gaps include:

- Metabolite Identification : Lack of human hepatocyte metabolism data (e.g., cytochrome P450-mediated oxidation pathways) .

- Chronic Exposure Effects : Limited studies on carcinogenicity (e.g., 2-year rodent bioassays) .

- Biomonitoring Tools : Need for sensitive biomarkers (e.g., urinary brominated naphthols) to assess occupational exposure .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

Follow EPA/ATSDR protocols ( ):

- Calibration Curves : Use internal standards (e.g., deuterated analogs) to correct matrix effects in LC-MS/MS .

- Limit of Detection (LOD) : Achieve sub-ppb sensitivity via solid-phase extraction (SPE) coupled with GC-ECD .

- Interlaboratory Reproducibility : Participate in round-robin trials using NIST-traceable reference materials .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.